molecular formula C19H14N6 B2672429 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile CAS No. 1002032-42-9

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2672429
CAS No.: 1002032-42-9
M. Wt: 326.363
InChI Key: TXZCSPFFQGNADB-UHFFFAOYSA-N
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Description

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding high purity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)19(24-23-17)25-18(21)14(10-20)11-22-25/h2-9,11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZCSPFFQGNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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